![molecular formula C22H18N2O3S B2551046 3-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 312914-31-1](/img/structure/B2551046.png)
3-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a synthetic molecule that appears to be related to various research areas, including organic synthesis, biological evaluation, and crystal structure analysis. Although the exact compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and characterized, suggesting a potential interest in the development of new pharmaceuticals or materials with specific properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through various functional group transformations. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the use of aryl substituents and is characterized by techniques such as IR and NMR spectroscopy . Similarly, the preparation of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid is described, with characterization steps including in vitro biological screening . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like single crystal X-ray diffraction, which provides detailed information about the crystal lattice and molecular conformation . For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide reveals a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . Such detailed structural information is crucial for understanding the properties and potential interactions of the compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. For instance, N-alkoxyphenylanilides have been screened against various bacterial strains, showing significant antibacterial and antimycobacterial activity . The reactivity of these compounds with biological targets can provide insights into the potential applications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using a variety of techniques. For example, the thermal stability of a novel pyrazole derivative was assessed using TG-DTG, and its molecular geometry and electronic structure were studied using DFT calculations . These analyses contribute to a comprehensive understanding of how the compound behaves under different conditions and in various environments.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activities
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, related structurally to the compound of interest, have shown significant antioxidant activities, outperforming well-known antioxidants like ascorbic acid in some cases. These compounds also exhibited notable anticancer activities against human glioblastoma and breast cancer cell lines, highlighting their potential in developing therapeutic agents for cancer treatment (Tumosienė et al., 2020).
Antibacterial and Herbicidal Effects
Research on ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, which share a similarity in molecular structure with the compound , demonstrated high biological activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus. Additionally, these compounds showed promising herbicidal activity, indicating their potential utility in agricultural applications (Kos et al., 2013).
Antimycobacterial Properties
N-Alkoxyphenylhydroxynaphthalenecarboxamides, structurally related to the target compound, have been synthesized and tested for their antimycobacterial activities. Some of these compounds displayed activity against Mycobacterium tuberculosis and other mycobacterial species comparable to or higher than standard drugs like rifampicin, with low cytotoxicity towards human cells. This suggests their potential as novel agents in treating tuberculosis and other mycobacterial infections (Goněc et al., 2016).
Synthesis and Reactivity Studies
The synthesis and reactivity of naphtho-fused 2-(furan-2-yl)-1,3-thiazole compounds have been extensively studied, providing insights into the chemical behavior and potential applications of structurally similar compounds like 3-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide. These studies highlight the versatile chemical reactivity and potential for further functionalization, which could be useful in various chemical and pharmaceutical applications (Aleksandrov et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-19-10-6-5-9-16(19)18-13-28-22(23-18)24-21(25)17-11-14-7-3-4-8-15(14)12-20(17)27-2/h3-13H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPQTPJOPGXWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

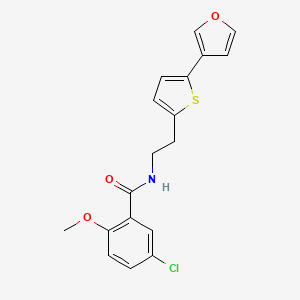
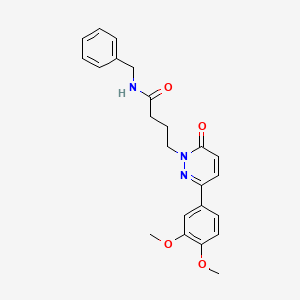
![2-(2-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2550966.png)
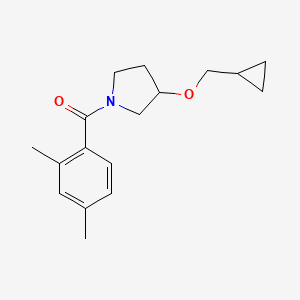
![Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2550971.png)
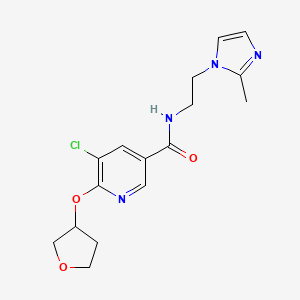
![2-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]phenol](/img/structure/B2550974.png)
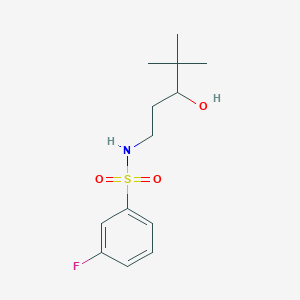

![[2-(4-Ethoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2550978.png)
![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)
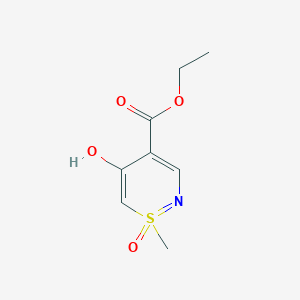

![2-[6-(4-Butylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550986.png)